2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Description
2-Bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a heterocyclic organic compound featuring a benzothiazole core substituted with a dimethylsulfamoyl group at position 6 and a brominated benzamide moiety at position 2.
Properties
IUPAC Name |
2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S2/c1-20(2)25(22,23)10-7-8-13-14(9-10)24-16(18-13)19-15(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMPTBIIZWOCEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the bromine atom and the dimethylsulfamoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Synthesis of Benzothiazole Core
- React 2-aminothiophenol with carbon disulfide in the presence of a base to form 2-mercaptobenzothiazole.
- Cyclize the intermediate with an appropriate electrophile to obtain the benzothiazole core.
-
Step 2: Bromination
- Introduce the bromine atom using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:
-
Substitution Reactions
- The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
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Oxidation and Reduction Reactions
- The benzothiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and bases like triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
- Substitution reactions yield various substituted benzamides.
- Oxidation and reduction reactions produce oxidized or reduced derivatives of the benzothiazole ring.
Scientific Research Applications
2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide has several scientific research applications:
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Medicinal Chemistry
- Investigated for its potential as a therapeutic agent due to its unique structural features.
- Studied for its activity against certain types of cancer cells and microbial pathogens.
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Materials Science
- Used in the development of advanced materials with specific electronic or optical properties.
- Incorporated into polymers and coatings to enhance their performance.
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Biological Research
- Employed as a probe to study biological pathways and molecular interactions.
- Utilized in the development of diagnostic tools and assays.
Mechanism of Action
The mechanism of action of 2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in halogenation (bromo vs. fluoro), sulfonamide/sulfamoyl groups, and substituent positions. Key comparisons include:
Table 1: Structural and Molecular Comparisons
*Calculated based on formula C₁₆H₁₄BrN₃O₃S₂.
Key Observations :
- Halogen Effects : Bromine in the target compound increases molecular weight and steric hindrance compared to fluorine in the 3-fluoro analog . Brominated analogs may exhibit enhanced photostability or reactivity in substitution reactions .
- Sulfamoyl vs.
- Biological Implications : Fluorinated analogs (e.g., 3-fluoro derivative) are often more metabolically stable, while brominated compounds may show stronger binding in hydrophobic pockets .
Crystallization and Lattice Parameters
While crystal data for the target compound are absent, analogs like N-(1,3-benzothiazol-2-yl)benzamide (2-BTBA) and its 2-fluoro derivative (2-BTFBA) exhibit distinct lattice parameters (Table 2), suggesting that bromination and sulfamoylation would further modify packing efficiency and optical properties .
Table 2: Crystallographic Data for Selected Analogs
| Compound | a (Å) | b (Å) | c (Å) | Volume (ų) | Space Group |
|---|---|---|---|---|---|
| 2-BTBA | 5.9479 | 16.8568 | 11.9366 | 1169.13 | Not reported |
| 2-BTFBA | 5.2216 | 20.2593 | 11.3023 | 1195.61 | Not reported |
Insights :
- Fluorination (2-BTFBA) increases the b-axis length compared to 2-BTBA, likely due to altered intermolecular interactions. Bromination in the target compound could further expand lattice parameters due to its larger atomic radius.
- Slow evaporation techniques (used for 2-BTBA/2-BTFBA) are likely applicable for growing single crystals of the target compound .
Biological Activity
2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a synthetic compound that belongs to the benzothiazole class of chemicals, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its potential applications in cancer therapy and anti-inflammatory treatments, as well as its mechanisms of action.
Chemical Structure
The molecular formula for this compound is . The structure features a benzothiazole core substituted with a bromine atom and a dimethylsulfamoyl group, which may influence its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance, compounds within this class have demonstrated effectiveness against various cancer cell lines, including:
- A431 (human epidermoid carcinoma)
- A549 (non-small cell lung cancer)
- H1299 (lung adenocarcinoma)
These studies typically employ assays such as MTT to assess cell viability and proliferation. For example, one study reported that certain benzothiazole derivatives significantly inhibited the proliferation of A431 and A549 cells while promoting apoptosis at specific concentrations (1, 2, and 4 μM) through mechanisms involving cell cycle arrest and migration inhibition .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Research indicates that it can reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7) when tested via enzyme-linked immunosorbent assay (ELISA). This suggests that this compound may serve as a dual-action therapeutic agent targeting both cancer and inflammation .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Signaling Pathways : Studies have shown that benzothiazole derivatives can inhibit critical survival pathways such as AKT and ERK in tumor cells. This inhibition leads to reduced cell proliferation and increased apoptosis .
- Cell Cycle Regulation : The compound has been observed to induce cell cycle arrest in cancer cells, which is crucial for preventing tumor growth.
- Cytokine Modulation : By downregulating pro-inflammatory cytokines, the compound may help mitigate the inflammatory environment often associated with tumor progression.
Data Table: Summary of Biological Activities
| Biological Activity | Cell Line/Model | Assay Method | Key Findings |
|---|---|---|---|
| Anticancer | A431 | MTT | Significant inhibition of proliferation; apoptosis induction |
| Anticancer | A549 | Flow Cytometry | Induction of cell cycle arrest; migration inhibition |
| Anti-inflammatory | RAW264.7 | ELISA | Reduced IL-6 and TNF-α levels |
Case Studies
A notable case study involved the synthesis and evaluation of various benzothiazole derivatives, including the target compound. The results indicated that modifications to the benzothiazole nucleus could enhance anticancer activity while maintaining anti-inflammatory effects. Specifically, one derivative was highlighted for its ability to effectively target multiple pathways involved in cancer progression and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
